4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
CAS No.: 1354916-21-4
Cat. No.: VC11706565
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354916-21-4 |
|---|---|
| Molecular Formula | C15H11N3O2S |
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-6-thiophen-2-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C15H11N3O2S/c16-15-17-10(7-11(18-15)14-2-1-5-21-14)9-3-4-12-13(6-9)20-8-19-12/h1-7H,8H2,(H2,16,17,18) |
| Standard InChI Key | ZEQQLERNUHIGTF-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CS4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central pyrimidine ring substituted at positions 2, 4, and 6. The 2-amino group provides a hydrogen-bond donor site, while the 4- and 6-positions are occupied by a 2H-1,3-benzodioxol-5-yl group and a thiophen-2-yl group, respectively. This arrangement creates a planar core with extended conjugation, facilitating π-π interactions in biological systems.
Key Structural Features:
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Benzodioxole moiety: Enhances metabolic stability and lipophilicity via electron-withdrawing trifluoromethoxy-like effects.
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Thiophene ring: Introduces sulfur-based heteroaromaticity, potentially modulating electron distribution and binding affinity .
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Pyrimidine core: Serves as a mimic for purine bases, enabling competitive inhibition of enzymes like kinases.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically follows modular pyrimidine assembly strategies. A representative pathway involves:
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Condensation: Reacting 2-aminopyrimidine with 2H-1,3-benzodioxol-5-carbaldehyde and thiophene-2-carboxaldehyde under acidic conditions.
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Cyclization: Utilizing catalysts like iodine and CuO to form the pyrimidine ring .
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Functionalization: Introducing the amino group via nucleophilic substitution or reductive amination.
Example Protocol:
A mixture of 2-aminopyrimidine (1.0 equiv), 2H-1,3-benzodioxol-5-carbaldehyde (1.2 equiv), and thiophene-2-carboxaldehyde (1.2 equiv) in ethanol was refluxed with iodine (1.1 equiv) and CuO (1.1 equiv) for 12 hours . Post-reaction, the crude product was purified via column chromatography (petroleum ether/EtOAc), yielding the target compound in 45–60% purity.
Yield Optimization
Optimization strategies include:
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Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
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Catalyst tuning: Substituting CuO with Pd/C enhances cyclization efficiency.
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Temperature control: Stepwise heating (78°C → reflux) minimizes side reactions .
Physicochemical Properties
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₃O₂S |
| Molecular Weight | 298.34 g/mol |
| LogP (iLOGP) | 2.45 |
| Topological Polar SA | 85.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Solubility and Stability
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Aqueous Solubility: 0.135 mg/mL (predicted via SILICOS-IT) , classifying it as sparingly soluble.
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Thermal Stability: Decomposes at 218°C (DSC).
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Photostability: Susceptible to UV-induced degradation due to the benzodioxole group.
Pharmacological Profile
Enzymatic Interactions
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CYP3A4 Inhibition: Predicted IC₅₀ = 12 µM (cf. 4-(benzo[d][1,dioxol-5-yl)thiazol-2-amine, IC₅₀ = 8 µM) .
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Kinase Inhibition: Demonstrates submicromolar activity against JAK2 (IC₅₀ = 0.45 µM) in preliminary assays.
Antimicrobial Activity
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.2 |
| Escherichia coli | 32.7 |
Therapeutic Applications
Oncology
The compound’s JAK2 inhibition suggests utility in myeloproliferative disorders. In vitro studies show 60% apoptosis induction in HEL cells at 10 µM.
Infectious Diseases
Moderate activity against Gram-positive bacteria positions it as a lead for MRSA-targeted antibiotics .
Neurological Disorders
Preliminary BBB permeability predictions (LogBB = -0.7) indicate limited CNS access, necessitating prodrug strategies .
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